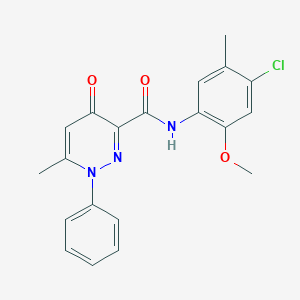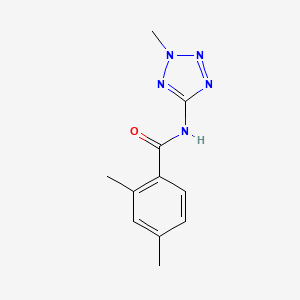![molecular formula C8H13N3O4S B7647020 [(1,3-Dimethyl-1h-pyrazole-4-sulfonyl)-methyl-amino]-acetic acid](/img/structure/B7647020.png)
[(1,3-Dimethyl-1h-pyrazole-4-sulfonyl)-methyl-amino]-acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1,3-Dimethyl-1h-pyrazole-4-sulfonyl)-methyl-amino]-acetic acid, also known as DPP4 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. DPP4 inhibitors are a class of drugs that are used to treat type 2 diabetes by inhibiting the action of DPP4 enzyme, which is responsible for the breakdown of the incretin hormones.
Mécanisme D'action
[(1,3-Dimethyl-1h-pyrazole-4-sulfonyl)-methyl-amino]-acetic acid inhibitor works by inhibiting the action of this compound enzyme, which is responsible for the breakdown of the incretin hormones GLP-1 and GIP. The inhibition of this compound enzyme leads to an increase in the levels of these hormones, which in turn stimulates insulin secretion and reduces glucagon secretion, resulting in improved glucose control.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have various biochemical and physiological effects such as improved glucose control, reduced HbA1c levels, weight loss, improved beta-cell function, and reduced cardiovascular risk factors. This compound inhibitor has also been shown to have anti-inflammatory and anti-oxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using [(1,3-Dimethyl-1h-pyrazole-4-sulfonyl)-methyl-amino]-acetic acid inhibitor in lab experiments include its specificity and potency in inhibiting this compound enzyme, its ability to improve glucose control and beta-cell function, and its anti-inflammatory and anti-oxidant effects. The limitations include its potential off-target effects and the need for further research to fully understand its mechanism of action.
Orientations Futures
The future directions for [(1,3-Dimethyl-1h-pyrazole-4-sulfonyl)-methyl-amino]-acetic acid inhibitor research include exploring its potential therapeutic applications in other diseases such as Alzheimer's disease, Parkinson's disease, and cancer. Further research is also needed to fully understand its mechanism of action and potential off-target effects. The development of novel this compound inhibitors with improved specificity and potency is also an area of future research.
Méthodes De Synthèse
The synthesis of [(1,3-Dimethyl-1h-pyrazole-4-sulfonyl)-methyl-amino]-acetic acid inhibitor involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 4-(2-aminoethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with glycine methyl ester to obtain this compound.
Applications De Recherche Scientifique
[(1,3-Dimethyl-1h-pyrazole-4-sulfonyl)-methyl-amino]-acetic acid inhibitor has been extensively studied for its potential therapeutic applications in various diseases such as type 2 diabetes, obesity, and cardiovascular diseases. The inhibition of this compound enzyme leads to an increase in the levels of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which in turn stimulates insulin secretion and reduces glucagon secretion, resulting in improved glucose control.
Propriétés
IUPAC Name |
2-[(1,3-dimethylpyrazol-4-yl)sulfonyl-methylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O4S/c1-6-7(4-10(2)9-6)16(14,15)11(3)5-8(12)13/h4H,5H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZEYQJUCLOUZER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N(C)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]methyl]-9-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7646943.png)

![(1R,2R)-2-(2-chlorophenyl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B7646948.png)

![(1S,3R)-3-[(4-bromo-2-methoxyphenyl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B7646960.png)
![(2R)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7646978.png)
![methyl N-[(2S)-3-methyl-1-[[4-(2-methylpropanoylamino)phenyl]methylamino]-1-oxobutan-2-yl]carbamate](/img/structure/B7646988.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-7-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7646999.png)
![2,3-dimethyl-N-[4-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7647004.png)

![3-(2,3-Dimethoxyphenyl)-1-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B7647026.png)
![1-Benzothiophen-2-yl-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7647029.png)
![3-[Methyl-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)amino]propanoic acid](/img/structure/B7647045.png)
